Methyl 5-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a phthalazine derivative, and a methyl ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phthalazine moiety. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Common reagents used in these reactions include thionyl chloride, methanesulfonic acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the thiazole or phthalazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has a broad range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE: shares similarities with other thiazole and phthalazine derivatives, such as:
Uniqueness
What sets METHYL 2-{[(3-ISOBUTYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)CARBONYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[3-(2-methylpropyl)-4-oxophthalazine-1-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-10(2)9-23-17(25)13-8-6-5-7-12(13)15(22-23)16(24)21-19-20-14(11(3)28-19)18(26)27-4/h5-8,10H,9H2,1-4H3,(H,20,21,24) |
InChI Key |
ZHKAJSQAFSDJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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